molecular formula C10H14N2 B1590756 2-(Piperidin-3-YL)pyridine CAS No. 40864-10-6

2-(Piperidin-3-YL)pyridine

Cat. No. B1590756
CAS RN: 40864-10-6
M. Wt: 162.23 g/mol
InChI Key: ZCEKZDKAGHJNRD-UHFFFAOYSA-N
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Description

“2-(Piperidin-3-YL)pyridine” is a compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It is one of the most common structures in heterocyclic compounds present in FDA approved drugs .


Chemical Reactions Analysis

The reaction of piperidine derivatives has a number of features. For example, 2-furyl or 2-thienyl substituents undergo ring opening to form alcohols and thiols, respectively .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : Novel synthesis methods for derivatives of 2-(Piperidin-3-YL)pyridine have been developed. For instance, a method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a compound significant in medicinal chemistry, has been proposed, which is simpler than existing methods (Smaliy et al., 2011). Additionally, novel synthetic protocols for creating symmetrical 1,2-bis(pyridine-2/3/4-yl)methyldiselanes from pyridine-2/3/4-carbaldehyde have been developed, showcasing the versatility in synthesizing derivatives of pyridine (Bhasin et al., 2015).

  • Chemical Analysis and Structure : Research on the structural and spectral characteristics of pyridine and piperidine derivatives, including N-1-methyl-6-(pyridin-3-yl)piperidine-2-thione, has been conducted to understand their chemical nature and potential applications (Wojciechowska-Nowak et al., 2011).

Application in Materials and Engineering

  • Corrosion Inhibition : Studies on the corrosion inhibition properties of piperidine derivatives on metals, such as iron, have been conducted. This research is crucial for industrial applications where corrosion resistance is vital (Kaya et al., 2016).

  • Optical Properties : The optical properties of trisheterocyclic systems containing electron-donating amino groups, including piperidine and pyridine moieties, have been studied. These properties are essential for the development of new materials and technologies (Palion-Gazda et al., 2019).

Biological and Medicinal Applications

  • Anti-Angiogenic and DNA Cleavage Activities : Novel piperidine-4-carboxamide derivatives have been synthesized and evaluated for their anti-angiogenic and DNA cleavage activities. These properties are significant for the development of new anticancer therapies (Kambappa et al., 2017).

  • Antimicrobial and Larvicidal Activities : The antibacterial, anticancer, and larvicidal effects of various 2-hydroxypyrrolidine/piperidine derivatives have been explored, indicating their potential in medical and agricultural applications (Suresh et al., 2016).

Safety And Hazards

Piperidine derivatives can be hazardous. For instance, they can be highly flammable and cause severe skin burns and eye damage . They can also be harmful if swallowed or inhaled .

Future Directions

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The presence of halogen, carboxyl, nitro, or methyl groups on ring B increased the cytotoxicity of the Piperidine derivatives .

properties

IUPAC Name

2-piperidin-3-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h1-2,5,7,9,11H,3-4,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCEKZDKAGHJNRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80560233
Record name 2-(Piperidin-3-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperidin-3-YL)pyridine

CAS RN

40864-10-6
Record name 2-(Piperidin-3-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
F Nakamura, K Suyama - Journal of the Chemical Society, Perkin …, 1993 - pubs.rsc.org
A novel pyridine compound, 6-(3-pyridyl)pipecolinic acid 2, was synthesized by treatment, with Fe3+/ activated charcoal, of aldosine 1 which was the acid hydrolysis product of the aldol …
Number of citations: 3 pubs.rsc.org
DI Sierov, IV Dzhulai, KI Siryk… - European Journal of …, 2023 - Wiley Online Library
A systematic study on the S n Ar reaction of halogenated fluoropyridines and (hetero)aliphatic nitrile anions as an approach to the synthesis of functionalized pyridines bearing a (cyclo)…

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